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Compound of Interest

Compound Name: Stearoxypropyl dimethylamine

Cat. No.: B093239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Stearoxypropyl dimethylamine, with the CAS number 17517-01-0, is a tertiary amine known

chemically as N,N-dimethyl-3-octadecoxypropan-1-amine. Its molecular structure, featuring a

long hydrophobic octadecyl chain linked via an ether bond to a hydrophilic dimethylaminopropyl

group, imparts amphiphilic properties. Primarily utilized in the cosmetics and personal care

industry, it functions as a conditioning agent, emulsifier, and antistatic agent, particularly in hair

care formulations. This technical guide provides a comprehensive overview of the available

physicochemical data, toxicological information, and a discussion of its synthesis and potential,

though currently unexplored, applications in drug development. All quantitative data is

presented in structured tables, and detailed descriptions of the standard experimental protocols

used for their determination are provided.

Chemical Identity and Physicochemical Properties
Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine. Its structure combines

a lipophilic stearoxy group with a hydrophilic dimethylamine terminus, making it effective at

interfaces.
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Identifier Value

CAS Number 17517-01-0

IUPAC Name N,N-dimethyl-3-octadecoxypropan-1-amine

Molecular Formula C₂₃H₄₉NO

Molecular Weight 355.64 g/mol [1]

Canonical SMILES CCCCCCCCCCCCCCCCCCOCCCN(C)C

InChI Key BHQZSXXOSYWJSZ-UHFFFAOYSA-N

Physicochemical Data
The following table summarizes the key physicochemical properties of Stearoxypropyl
dimethylamine. These values were determined using standardized OECD test guidelines.

Property Value Method

Physical State Solid at room temperature Visual Observation

Melting Point 24 ± 1.5 °C (Pour Point) OECD TG 102

Boiling Point 390 ± 1 °C at 101.55 kPa OECD TG 103[1]

Density 880 kg/m ³ at 20 °C OECD TG 109[1]

Vapor Pressure 1.8 x 10⁻⁸ kPa at 25 °C OECD TG 104[1]

Water Solubility < 1 mg/L Not specified

Log P (n-octanol/water) > 6.50 at 20 °C OECD TG 107[1]

pKa 8.2 (for a close analogue) Not specified[1]

Synthesis
While specific, detailed industrial synthesis protocols for Stearoxypropyl dimethylamine are

proprietary, a plausible and common method for creating such ether-amine compounds is via
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the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide

by an alkoxide.

Proposed Synthesis Pathway
The synthesis would likely involve two main steps:

Formation of the Alkoxide: Stearyl alcohol (1-octadecanol) is reacted with a strong base,

such as sodium hydride (NaH), to deprotonate the alcohol and form the sodium stearyl

alkoxide.

Nucleophilic Substitution (SN2 Reaction): The resulting alkoxide then acts as a nucleophile,

attacking 3-(dimethylamino)propyl chloride. The chlorine atom is displaced, forming the ether

linkage and yielding Stearoxypropyl dimethylamine.
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Step 1: Alkoxide Formation

Step 2: Williamson Ether Synthesis (SN2)

Stearyl Alcohol
(1-Octadecanol)

Sodium Stearyl
Alkoxide

+ Base

Strong Base
(e.g., NaH)

Stearoxypropyl
Dimethylamine

+ Alkyl Halide

3-(Dimethylamino)propyl
Chloride

Physicochemical Characterization

Test Substance:
Stearoxypropyl Dimethylamine

OECD TG 102:
Melting Point/Range

(e.g., Capillary Method)

OECD TG 103:
Boiling Point

(e.g., Dynamic Method)

OECD TG 109:
Density

(e.g., Pycnometer)

OECD TG 104:
Vapour Pressure

(e.g., Vapour Pressure Balance)

OECD TG 107:
Log P (Octanol/Water)
(Shake Flask Method)

Melting Point:
24 ± 1.5 °C

Determines

Boiling Point:
390 ± 1 °C

Determines

Density:
880 kg/m³

Determines

Vapour Pressure:
1.8 x 10⁻⁸ kPa

Determines

Log P:
> 6.50

Determines
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Lipid Nanoparticle (LNP) Formulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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